1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid
Overview
Description
1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid typically involves the reaction of thiazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of thiazole-2-carboxylic acid, which is reacted with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution on the thiazole ring using reagents like bromine or chlorine, and nucleophilic substitution on the piperidine ring using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and piperidine rings.
Reduction: Reduced derivatives with hydrogenated thiazole or piperidine rings.
Substitution: Substituted thiazole or piperidine derivatives with various functional groups.
Scientific Research Applications
1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The compound may inhibit enzyme activity, block receptor signaling, or induce cell death through apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid is unique due to its specific combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-10(14)8-1-4-12(5-2-8)7-9-11-3-6-15-9/h3,6,8H,1-2,4-5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSCRPAAJIAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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